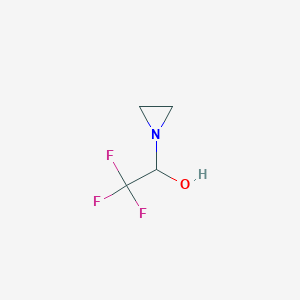![molecular formula C15H15ClO B14699770 1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene CAS No. 15107-41-2](/img/structure/B14699770.png)
1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a chlorine atom and a 2-(4-methoxyphenyl)ethyl group
Preparation Methods
The synthesis of 1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where 1-chloro-4-ethylbenzene is reacted with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. These methods often employ catalysts and solvents that are recyclable, reducing the environmental impact of the synthesis process.
Chemical Reactions Analysis
1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-hydroxy-4-[2-(4-methoxyphenyl)ethyl]benzene.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
Reduction Reactions: The aromatic ring can undergo hydrogenation in the presence of a suitable catalyst, resulting in the reduction of the benzene ring to a cyclohexane derivative.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its aromatic structure and functional groups.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The aromatic ring provides a stable platform for these interactions, allowing the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene can be compared with similar compounds such as:
1-Chloro-4-methoxybenzene: Lacks the ethyl group, resulting in different chemical reactivity and biological activity.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of chlorine, leading to different applications in Suzuki-Miyaura coupling reactions.
1-Chloro-4-ethylbenzene:
The presence of both the chlorine atom and the 2-(4-methoxyphenyl)ethyl group in this compound makes it unique, providing a combination of reactivity and stability that is valuable in various applications.
Properties
CAS No. |
15107-41-2 |
|---|---|
Molecular Formula |
C15H15ClO |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
1-chloro-4-[2-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C15H15ClO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h4-11H,2-3H2,1H3 |
InChI Key |
HFQNDZAJKXVFNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


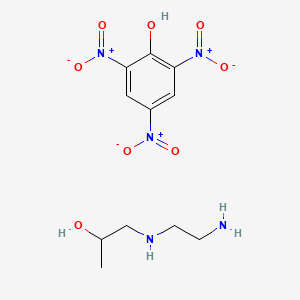
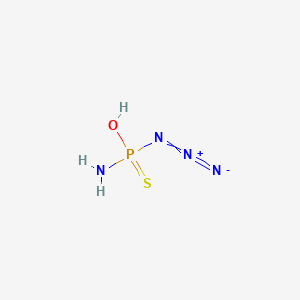

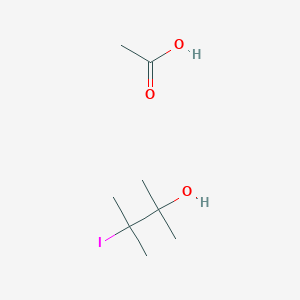
![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)

![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)

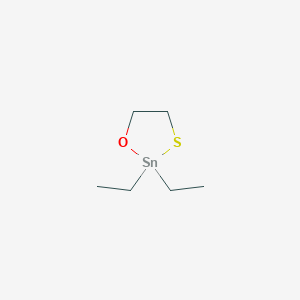
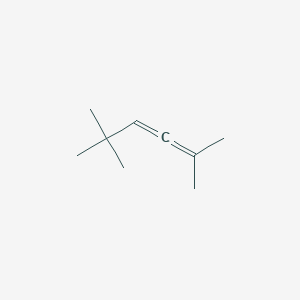
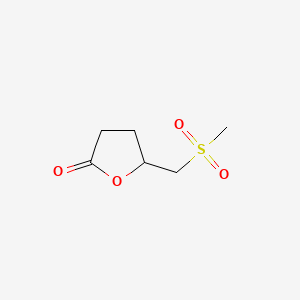
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
